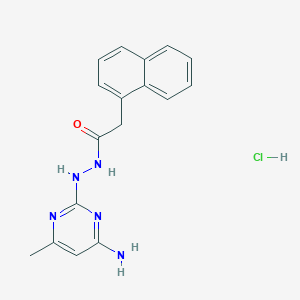

N'-(4-amino-6-methylpyrimidin-2-yl)-2-(naphthalen-1-yl)acetohydrazide hydrochloride

Description

Properties

IUPAC Name |

N'-(4-amino-6-methylpyrimidin-2-yl)-2-naphthalen-1-ylacetohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O.ClH/c1-11-9-15(18)20-17(19-11)22-21-16(23)10-13-7-4-6-12-5-2-3-8-14(12)13;/h2-9H,10H2,1H3,(H,21,23)(H3,18,19,20,22);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJKHMHZZULKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NNC(=O)CC2=CC=CC3=CC=CC=C32)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with the appropriate precursors. One common method involves the reaction of 4-amino-6-methylpyrimidin-2-ylamine with 2-(naphthalen-1-yl)acetic acid hydrazide under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid to facilitate the formation of the acetohydrazide linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency and yield, ensuring that the final product meets the required purity standards. Continuous flow chemistry and other advanced techniques might be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The naphthalenyl moiety can be oxidized to form naphthoquinones.

Reduction: The pyrimidinyl group can be reduced to form aminopyrimidines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like ammonia (NH3) and amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Naphthoquinones

Reduction: Aminopyrimidines

Substitution: Various substituted pyrimidinyl and naphthalenyl derivatives

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

Medicine: The compound has potential as a lead compound in drug discovery, especially in the development of anticancer and anti-inflammatory agents.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N'-(4-amino-6-methylpyrimidin-2-yl)-2-(naphthalen-1-yl)acetohydrazide hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as an anticancer agent, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Anti-Inflammatory Agents

- (E)-2-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-ylamino)-N′-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide (4a): Activity: Inhibits TNF-α production (57.3% suppression in vivo) and p38 MAPK, with anti-hyperalgesic effects comparable to SB-203580 . Structure-Activity Relationship (SAR): The morpholinoethoxy group enhances solubility and target engagement.

- (E)-2-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-ylamino)-N′-(4-chlorobenzylidene)acetohydrazide (4f): Activity: 55.8% TNF-α suppression in vivo; chlorobenzylidene improves lipophilicity and membrane penetration .

Antimicrobial Agents

- N′-[1-(4-Aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide: Activity: Potent antimicrobial agent against S. aureus and C. albicans due to the thietan-3-yloxy and pyrimidinylthio groups .

(E)-N′-(1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene)-2-(naphthalen-1-yl)acetohydrazide (HL ligand) :

Enzyme Inhibitors

- (E)-N′-(2,4-Dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (228) :

Pharmacological and Physicochemical Comparisons

Key Observations :

- Anti-inflammatory activity correlates with electron-withdrawing groups (e.g., morpholinoethoxy) and heterocyclic substituents (pyrazole).

- Antimicrobial potency is influenced by thioether linkages and metal coordination.

- The hydrochloride salt in the target compound likely improves bioavailability compared to non-ionic analogs.

Biological Activity

N'-(4-amino-6-methylpyrimidin-2-yl)-2-(naphthalen-1-yl)acetohydrazide hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

The compound features a pyrimidine ring and a naphthalene moiety, which contribute to its biological activity. The synthesis typically involves the following steps:

- Formation of the Pyrimidine Ring : This is achieved through the condensation of suitable aldehydes with guanidine derivatives.

- Introduction of the Naphthalene Moiety : This is done via acylation reactions where naphthalene derivatives are reacted with the hydrazide.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of cancer therapy and antimicrobial action.

- Protein-Ligand Interactions : It can act as a ligand in biochemical assays, influencing various signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values showing significant potency compared to standard antibiotics.

Anticancer Effects

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves:

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells.

- Induction of Apoptosis : Activation of caspases leading to programmed cell death.

Table 1 summarizes the anticancer activity against various cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Induction of apoptosis |

| HeLa (Cervical) | 12.7 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 10.5 | Caspase activation |

Case Studies

-

Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 cells, revealing an IC50 value of 15.3 µM, indicating strong anticancer potential.

"The compound significantly reduced cell viability and induced apoptosis through caspase activation."

-

Antimicrobial Efficacy : Another study assessed its antibacterial properties against Gram-positive and Gram-negative bacteria, reporting an MIC value of 8 µg/mL against Staphylococcus aureus.

"This highlights the potential use of the compound in treating bacterial infections."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.